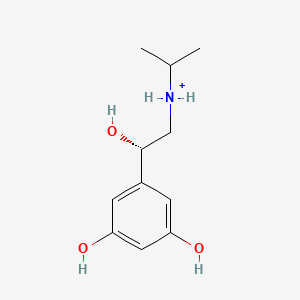

(S)-orciprenaline(1+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18NO3+ |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

[(2S)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-propan-2-ylazanium |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/p+1/t11-/m1/s1 |

InChI Key |

LMOINURANNBYCM-LLVKDONJSA-O |

SMILES |

CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O |

Isomeric SMILES |

CC(C)[NH2+]C[C@H](C1=CC(=CC(=C1)O)O)O |

Canonical SMILES |

CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O |

Origin of Product |

United States |

Stereochemical Significance in Contemporary Pharmaceutical Science

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is a critical aspect of modern pharmaceutical science. academie-sciences.frslideshare.net Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. researchgate.netmdpi.com While enantiomers share the same chemical formula and connectivity, their three-dimensional structures differ, leading to potentially distinct interactions with biological systems, which are themselves chiral. researchgate.netmdpi.com

The significance of chirality in pharmacology is profound, as enantiomers of a drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. researchgate.netmdpi.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. acs.orgnih.gov A classic example is the drug thalidomide, where one enantiomer was effective as a sedative while the other was tragically found to be teratogenic. slideshare.net

This understanding has driven a shift in drug development towards the production of single-enantiomer drugs, aiming to optimize therapeutic outcomes and minimize potential risks associated with racemic mixtures (equal mixtures of both enantiomers). academie-sciences.fracs.org The development of pure enantiomers allows for a more precise therapeutic action and a potentially improved safety profile. researchgate.net

Enantiomeric Recognition and Differential Biological Activities in β Adrenergic Agonists

Enantioselective Synthetic Routes to β-Amino Alcohols

The β-amino alcohol moiety is the cornerstone of orciprenaline and related β-agonists. The synthesis of these structures in an enantiomerically pure form is paramount. Enantiopure β-amino alcohols are critical building blocks, and numerous synthetic routes have been developed to access them efficiently. Current time information in Bangalore, IN.google.com

Asymmetric catalysis offers a powerful method for establishing the chiral center in β-amino alcohol precursors with high enantioselectivity, often by the stereoselective reduction of a prochiral ketone. ptfarm.pl A common strategy involves the asymmetric reduction of an α-aminoketone or a related precursor.

One of the most effective methods is the catalytic asymmetric transfer hydrogenation of α-ketoamines. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully utilized for the synthesis of various chiral 1,2-amino alcohol-containing compounds. clockss.org Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to stereoselectively reduce ketones. This method was successfully applied in the synthesis of the antiasthmatic drug (R)-salmeterol through the enantioselective reduction of an α-bromoketone precursor. ptfarm.pl

A plausible and efficient route to (S)-orciprenaline would involve the asymmetric reduction of a protected α-amino ketone precursor, such as 2-(isopropylamino)-1-(3,5-dihydroxyphenyl)ethan-1-one. Protecting the phenolic hydroxyl groups, for example as benzyl (B1604629) ethers, is necessary before reduction. The key intermediate, an iminoketone, serves as a precursor for metaproterenol (B1677457). google.com The subsequent asymmetric reduction of this ketone, catalyzed by a chiral complex, would generate the desired (S)-alcohol.

Another powerful catalytic approach is the asymmetric nitroaldol (Henry) reaction. This method was used to achieve a catalytic asymmetric synthesis of (R)-arbutamine, a structurally related β-agonist. clockss.org The key step involved the reaction of a protected 4-hydroxybenzaldehyde (B117250) derivative with nitromethane (B149229), catalyzed by a heterobimetallic multifunctional asymmetric catalyst (SmLB*), to produce the nitroaldol product in high yield and enantiomeric excess. clockss.org A similar strategy could be adapted for (S)-orciprenaline starting from 3,5-dibenzyloxybenzaldehyde.

Table 1: Representative Asymmetric Catalytic Reactions for β-Amino Alcohol Synthesis

| Reaction Type | Catalyst/Reagent | Substrate Example | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Nitroaldol | Second-generation (S)-SmLB* | 4-(t-butyldimethylsilyloxy)benzaldehyde | (R)-1-(4-(t-butyldimethylsilyloxy)phenyl)-2-nitroethanol | 93 | 92 | clockss.org |

| Asymmetric Reduction | (R)-CBS catalyst & Borane | 2-bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one precursor | (R)-Salmeterol precursor | N/A | >98 | ptfarm.pl |

| Asymmetric Henry Reaction | Camphor-derived amino pyridine–Cu(II) complex | 3,4-dimethoxybenzaldehyde | (R)-1-(3,4-dimethoxyphenyl)-2-nitroethanol | 85 | 94 | researchgate.net |

This table presents data for reactions on analogous substrates to illustrate the efficacy of the methodologies.

Biocatalytic Approaches for Highly Enantioenriched Intermediates

Biocatalysis provides a highly selective and environmentally benign alternative for producing enantiopure intermediates. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols or their esters. nih.gov In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product.

For the synthesis of β-adrenergic agonists and antagonists, the enzymatic resolution of halohydrin or β-hydroxy nitrile precursors is a well-established strategy. For example, various strains of Lactobacillus have been tested as biocatalysts for the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone to produce the (R)-2-bromo-1-(naphthalen-2-yl)ethanol precursor for β-blockers with high enantiomeric excess (>99% e.e.). researchgate.net

Lipase-catalyzed transesterification is another powerful tool. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is exceptionally effective in the resolution of racemic β-hydroxy nitriles. taylorandfrancis.com This approach, combined with a ruthenium-complex-catalyzed racemization of the slower-reacting alcohol (a dynamic kinetic resolution), has been used to synthesize precursors for drugs like Denopamine and Propranolol with yields up to 85% and e.e. up to 99%. taylorandfrancis.com This methodology is directly applicable to the synthesis of an enantiopure cyanohydrin or halohydrin precursor for (S)-orciprenaline.

Table 2: Examples of Biocatalytic Resolutions for Chiral Alcohol Precursors

| Enzyme | Reaction Type | Substrate | Acylating Agent / Reducing Agent | Product | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|---|

| Lactobacillus curvatus N4 | Asymmetric Reduction | 2-bromo-1-(naphthalen-2-yl)ethanone | N/A (whole cell) | (R)-2-bromo-1-(naphthalen-2-yl)ethanol | >99 | researchgate.net |

| Candida antarctica Lipase (Novozym-435) | Dynamic Kinetic Resolution | Racemic β-hydroxy nitriles | 4-chlorophenyl acetate | Enantiopure β-acetoxy nitriles | up to 99 | taylorandfrancis.com |

| Lipase PS-C-II | Kinetic Resolution (Transesterification) | (±)-2-bromo-1-(4-nitrophenyl)ethanol | Vinyl acetate | (S)-2-bromo-1-(4-nitrophenyl)ethyl acetate | >99 | researchgate.net |

This table presents data from resolutions of structurally related precursors.

Development of Total Synthesis Strategies for Stereoisomerically Pure β-Adrenergic Agonists

A general and effective strategy can be outlined as follows:

Aromatic Starting Material : The synthesis would commence with a suitably protected resorcinol (B1680541) derivative, such as 3,5-dibenzyloxybenzaldehyde.

Carbon Chain Elongation and Introduction of Nitrogen : The two-carbon amino alcohol side chain is constructed. This can be achieved via several routes, including:

Cyanohydrin Route : Reaction of the aldehyde with a cyanide source to form a cyanohydrin, followed by reduction of the nitrile to a primary amine and subsequent N-isopropylation.

Henry Reaction Route : An asymmetric Henry reaction with nitromethane to form a β-nitroalcohol, followed by reduction of the nitro group to an amine and N-alkylation. researchgate.net

α-Haloketone Route : Friedel-Crafts acylation with a protected haloacetyl chloride (e.g., bromoacetyl bromide) to form an α-haloketone. This is followed by substitution with isopropylamine (B41738) and subsequent asymmetric reduction of the ketone.

Stereocenter Formation : This is the crucial step. As discussed previously, it can be an asymmetric reduction of a ketone precursor ptfarm.pl or a resolution (enzymatic or classical) of a racemic intermediate alcohol. mdpi.com

Deprotection : The final step involves the removal of the protecting groups (e.g., benzyl groups via catalytic hydrogenation) to unveil the free phenolic hydroxyls of the orciprenaline structure.

This modular approach allows for flexibility and has been used in the synthesis of many β-agonists, including (R)-isoproterenol and sotalol. researchgate.net

Rational Design and Synthesis of Chiral Derivatives for Mechanistic Probes

The rational design and synthesis of chiral derivatives of (S)-orciprenaline are crucial for probing its interactions with the β2-adrenergic receptor and for developing analytical methods. By systematically modifying the structure, researchers can investigate the role of different functional groups in receptor binding and activation.

One important application is the synthesis of diastereomeric derivatives to facilitate the separation and analysis of enantiomers. Chiral derivatizing reagents (CDRs) are employed to convert the enantiomers of orciprenaline into diastereomers, which can then be separated using standard achiral chromatography (e.g., HPLC). For example, a CDR prepared from 1,5-difluoro-2-4-dinitrobenzene (DFDNB) and L-Phenylalanine has been reacted with racemic orciprenaline. gyanvihar.org The resulting diastereomers can be separated, allowing for the quantification of each enantiomer. mdpi.comgyanvihar.org

Furthermore, derivatives can be synthesized to act as mechanistic probes. For instance, bisdimethylcarbamate derivatives of metaproterenol and the related compound isoproterenol (B85558) have been synthesized. researchgate.netacs.org These derivatives were designed to study their interaction with cholinesterases, providing insight into potential metabolic pathways and off-target effects. researchgate.net Such studies highlight how synthetic modifications can be used to explore the broader biological profile of a chiral drug and its analogues.

Preclinical Mechanistic Elucidation of S Orciprenaline Action at Adrenergic Receptors

Characterization of Receptor Binding Affinity and Intrinsic Efficacy of (S)-Orciprenaline Enantiomers

The interaction of adrenergic agonists with their receptors is characterized by a high degree of stereospecificity. For the class of β2-agonists, it is a well-established principle that the therapeutic activity resides almost exclusively in the (R)-enantiomer, often referred to as the eutomer. researchgate.net The (S)-enantiomer, or distomer, typically exhibits significantly lower binding affinity for the β2-adrenergic receptor and possesses little to no intrinsic efficacy. researchgate.net

Intrinsic efficacy, the ability of a drug-receptor complex to elicit a functional response, also shows profound stereoselectivity. The (R)-enantiomer of β-agonists acts as a potent agonist, effectively stabilizing the active conformation of the receptor to initiate downstream signaling. Conversely, the (S)-enantiomer is generally considered to have negligible intrinsic efficacy, acting as a weak agonist or being functionally inert at therapeutic concentrations. researchgate.net

The expected disparity in the pharmacological properties of orciprenaline enantiomers is summarized in the conceptual table below, based on established principles for this drug class.

| Enantiomer | Expected Receptor Binding Affinity (Kᵢ) | Expected Intrinsic Efficacy | Pharmacological Role |

| (R)-Orciprenaline | High | High | Eutomer (Active Agonist) |

| (S)-Orciprenaline | Low | Negligible / Very Low | Distomer (Inactive) |

This table illustrates the generally accepted principles of β-agonist stereoselectivity. Specific quantitative data for orciprenaline enantiomers are not available in the cited literature.

Investigation of Intracellular Signal Transduction Cascades Mediated by (S)-Orciprenaline Agonism (e.g., Adenylyl Cyclase and Cyclic AMP System)

The canonical signaling pathway for β2-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. drugbank.compediatriconcall.commedicaldialogues.in This enzymatic action catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine 3',5'-monophosphate (cyclic AMP or cAMP). wikipedia.orgdrugs.comnih.gov The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle relaxation, the primary mechanism for bronchodilation. drugbank.comnih.gov

This entire cascade is initiated by the binding of an agonist to the receptor. Given the profound differences in binding affinity and intrinsic efficacy between the enantiomers, the activation of the adenylyl cyclase and cAMP system by racemic orciprenaline is overwhelmingly driven by the (R)-enantiomer. The (S)-enantiomer, due to its poor fit within the receptor's binding pocket and inability to induce the necessary conformational change, is not expected to be an effective activator of this pathway. Therefore, any investigation into the intracellular signaling mediated by orciprenaline would find that the (R)-enantiomer is responsible for the observed increase in cAMP production, while the (S)-enantiomer would contribute minimally, if at all, to this effect.

Comparative Analysis of Differential Activation Profiles Across β-Adrenergic Receptor Subtypes by (S)-Orciprenaline

Orciprenaline is classified as a "moderately selective" β2-adrenergic receptor agonist, indicating that while its primary target is the β2 receptor predominant in bronchial smooth muscle, it also possesses activity at β1-adrenergic receptors, which are abundant in cardiac tissue. drugbank.compediatriconcall.comdroracle.ai This relative lack of selectivity is associated with side effects such as tachycardia (increased heart rate). wikipedia.orgdroracle.ai In comparative studies, orciprenaline has been shown to be less β2-selective than newer agents like fenoterol (B1672521) or salbutamol (B1663637). service.gov.uk

| Compound | Primary Target Receptor | Selectivity Profile |

| Orciprenaline (Racemate) | β2-Adrenergic Receptor | Moderately β2-selective; significant β1-agonist activity |

| Salbutamol (Racemate) | β2-Adrenergic Receptor | More β2-selective than orciprenaline |

| Isoproterenol (B85558) | β1 and β2 Receptors | Non-selective β-agonist |

Stereospecificity of (S)-Orciprenaline in Modulating Receptor-G Protein Coupling Dynamics

The activation of a G-protein-coupled receptor (GPCR), such as the β2-adrenergic receptor, is a dynamic process that involves a specific conformational change in the receptor upon agonist binding. This change exposes an intracellular binding site for the heterotrimeric Gs protein. biorxiv.org The efficiency of this "coupling" process, which leads to the exchange of GDP for GTP on the Gαs subunit and its subsequent activation of adenylyl cyclase, is highly dependent on the structure of the bound agonist. nih.govsigmaaldrich.com

The interaction is highly stereospecific. The three-dimensional arrangement of the functional groups on the (R)-enantiomer of a β-agonist allows for optimal interaction with key amino acid residues within the receptor's binding pocket. This precise fit stabilizes the receptor in its active conformation, promoting efficient and robust coupling with the Gs protein.

Conversely, the (S)-enantiomer, being a mirror image, cannot achieve this optimal orientation within the chiral environment of the receptor's binding site. researchgate.net This steric hindrance prevents the (S)-enantiomer from inducing the specific conformational shift required for effective Gs protein engagement. Consequently, (S)-orciprenaline is expected to be a very poor modulator of receptor-G protein coupling dynamics. Any preclinical study would likely show that the presence of (S)-orciprenaline does not lead to the efficient formation of the high-affinity, agonist-receptor-Gs ternary complex that is the hallmark of effective GPCR activation. The stereospecificity of this initial coupling step is the molecular basis for the observed differences in pharmacological activity between the two enantiomers.

Advanced Analytical Techniques for Enantiomeric Characterization and Separation of Orciprenaline

Chiral High-Performance Liquid Chromatography (HPLC) Applications for Enantiomer Resolution

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioseparation of pharmaceuticals due to its versatility, efficiency, and sensitivity. phenomenex.com For orciprenaline, both direct and indirect chiral HPLC methods have been successfully developed. gyanvihar.org

Direct enantioseparation on a chiral stationary phase (CSP) is often the preferred approach as it avoids sample derivatization, thereby simplifying sample preparation and preventing potential kinetic resolution issues. csfarmacie.cznih.gov In this method, the separation is achieved through transient, stereoselective interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Several types of CSPs have been employed for the direct resolution of orciprenaline enantiomers. These include:

Cyclodextrin-based CSPs : Modified cyclodextrins are widely used chiral selectors due to their ability to form inclusion complexes with a variety of guest molecules. csfarmacie.cz For orciprenaline, specific CSPs such as sulfobutyl ether β-cyclodextrin (SBECD), methyl-β-cyclodextrin (met-β-CD), and sulfated-β-cyclodextrin (S-β-CD) have been effectively used as chiral selectors on a C18 column. gyanvihar.orgresearchgate.net

Polysaccharide-based CSPs : These phases, typically derivatives of cellulose or amylose, are known for their broad enantioselectivity. csfarmacie.cz They have been reported as effective for the direct enantioseparation of β-blockers, including compounds structurally related to orciprenaline. researchgate.net

Pirkle-type CSPs : These CSPs operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition and have also been utilized for the separation of β-blockers. researchgate.net

The selection of the appropriate CSP and mobile phase composition is crucial for achieving baseline separation and is often determined empirically based on the physicochemical properties of the analyte. phenomenex.com

The indirect approach involves the pre-column derivatization of the enantiomeric mixture with an enantiomerically pure chiral derivatizing reagent (CDR) to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical and chemical properties, can then be separated on a conventional achiral stationary phase, such as a C18 column. gyanvihar.org

A notable application for orciprenaline involves the use of CDRs derived from 1,5-difluoro-2,4-dinitrobenzene (DFDNB). gyanvihar.orgresearchgate.net In one method, a CDR was synthesized by reacting DFDNB with the amino acid L-Phenylalanine (L-Phe). This reagent, N-phthaloyl-L-phenylalanyl-1,5-difluoro-2,4-dinitrobenzene (FDNP-L-Phe), reacts with the racemic orciprenaline to form diastereomers. The derivatization can be accelerated using microwave irradiation, significantly reducing reaction times. gyanvihar.org

The resulting diastereomers are then separated using reversed-phase HPLC with a C18 column and a mobile phase typically consisting of acetonitrile and aqueous trifluoroacetic acid (TFA). gyanvihar.org The conditions for both the derivatization and the chromatographic separation are optimized to maximize resolution. gyanvihar.orgresearchgate.net This indirect method has demonstrated excellent separation efficiency for orciprenaline diastereomers. gyanvihar.org

| Parameter | Value | Reference |

|---|---|---|

| Chiral Derivatizing Reagent | FDNP-L-Phe | gyanvihar.org |

| Stationary Phase | C18 | gyanvihar.org |

| Mobile Phase | Acetonitrile and 0.10% aqueous TFA (gradient) | gyanvihar.org |

| Detection Wavelength | 340 nm | gyanvihar.org |

| Resolution (Rs) | 11.76 | gyanvihar.org |

| Separation Factor (α) | 1.12 | gyanvihar.org |

Capillary Electrophoresis (CE) for Enantioseparation and Solute-Selector Interaction Studies

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of sample and reagents. mdpi.comnih.gov In chiral CE, a chiral selector is added to the background electrolyte (BGE). Enantioseparation occurs due to the different mobilities of the transient diastereomeric complexes formed between the enantiomers and the chiral selector. nih.govresearchgate.net

For basic compounds like orciprenaline, cyclodextrins and their derivatives are commonly used as chiral selectors. nih.govnih.gov The choice of cyclodextrin type and concentration, as well as the pH of the BGE and the operating temperature, are critical factors that influence the resolution of the enantiomers. nih.gov

Beyond simply separating the enantiomers, CE is a valuable tool for studying the thermodynamics of the interactions between the analyte (solute) and the chiral selector. Specifically, it can be used to determine the association constants (K) for the formation of the diastereomeric complexes. nih.gov

A study utilizing capillary zone electrophoresis (CZE) with a partial filling technique determined the association constants between orciprenaline enantiomers and methyl-β-cyclodextrin (met-β-CD). nih.gov In this method, varying lengths of the chiral selector solution are introduced into the capillary. The observed electrophoretic mobility of the enantiomers decreases as the interaction time with the selector increases. This change in mobility is directly related to the strength of the complex formed and can be used to calculate the association constants. nih.gov The study found that the association constants were independent of the chiral selector concentration and that the two enantiomers exhibited different affinities for the met-β-CD, which is the basis for their separation. nih.gov

| Enantiomer | Association Constant (K) | Reference |

|---|---|---|

| Enantiomer 1 | 110 M-1 | nih.gov |

| Enantiomer 2 | 160 M-1 | nih.gov |

Thin Layer Chromatography (TLC) in the Enantiomeric Resolution of Orciprenaline

Thin Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for chiral separations. For the enantiomeric resolution of orciprenaline, a direct approach using a chiral inducing reagent (CIR) has been reported. gyanvihar.org In this technique, the stationary phase itself is not chiral, but rather the silica gel plate is impregnated with a chiral selector. semanticscholar.org

L-Glutamic acid has been successfully used as a CIR for the resolution of orciprenaline enantiomers. gyanvihar.org The racemic mixture of orciprenaline is applied to the TLC plate that has been treated with the CIR. During development with an achiral mobile phase, transient, non-covalent diastereomeric complexes are formed between the orciprenaline enantiomers and the L-Glutamic acid on the plate. semanticscholar.org The differing stability and/or mobility of these diastereomeric associates leads to their separation into distinct spots on the chromatogram, allowing for the resolution of the native enantiomers. semanticscholar.org

Structure Activity Relationship Sar Studies of S Orciprenaline and Its Stereoisomers

Elucidation of Molecular Determinants Governing β-Adrenergic Receptor Potency and Selectivity of Orciprenaline

The potency and selectivity of orciprenaline at β-adrenergic receptors are dictated by specific molecular features. SAR studies, often by comparison with related compounds like its catecholamine analogue isoprenaline, have illuminated the roles of its key structural components.

The Resorcinol (B1680541) Ring: Orciprenaline possesses a 3,5-dihydroxybenzene (resorcinol) ring system, which distinguishes it from catecholamines like isoprenaline (which has a 3,4-dihydroxybenzene ring). This modification is critical to its pharmacological profile. Compounds with a resorcinol nucleus are generally less potent than their catecholamine counterparts. uq.edu.aunih.gov However, this structural change confers a significant advantage: it makes the compound a poor substrate for the enzyme catechol-O-methyltransferase (COMT), a major pathway for the metabolism of catecholamines. taylorandfrancis.com This resistance to COMT metabolism results in a longer duration of action. taylorandfrancis.com Furthermore, studies on guinea pig tissues have shown that compounds in the resorcinol series are more selective for tracheal β-adrenoceptors (predominantly β2) over those in the atria (predominantly β1) and hind-limb vasculature. uq.edu.aunih.govnih.gov

The Ethanolamine (B43304) Side Chain: The ethanolamine side chain, –CH(OH)–CH2–NH–, is a classic feature of β-agonists. The hydroxyl group on this chain is crucial for agonist activity, as it is believed to form a key hydrogen bond with a serine residue within the binding pocket of the β2-adrenergic receptor. researchgate.net The presence and correct spatial orientation of this group are paramount for effective receptor activation.

The N-Alkyl Substituent: The nature of the substituent on the amino group significantly influences both potency and selectivity. Orciprenaline features an N-isopropyl group (-CH(CH3)2). In the broader class of phenylethanolamine β-agonists, increasing the bulk of the N-alkyl group generally enhances β-receptor activity and selectivity for β2 receptors over α-receptors. For instance, replacing the N-isopropyl group with a larger N-tert-butyl group can further enhance potency and selectivity for tracheal β2 receptors. nih.govnih.gov

The combination of these molecular determinants results in orciprenaline's profile as a moderately selective β2-agonist with a prolonged duration of action compared to isoprenaline. wikipedia.orgdrugbank.com

Stereospecificity of Ligand-Receptor Interactions and its Impact on Agonist Efficacy

The hydroxyl-bearing carbon in the ethanolamine side chain of orciprenaline is a chiral center, leading to the existence of two enantiomers: (R)-orciprenaline and (S)-orciprenaline. researchgate.net The interaction of these stereoisomers with the intrinsically chiral environment of the β-adrenergic receptor is highly stereospecific. nih.govbiorxiv.orgbiorxiv.org

For β-adrenergic agonists of this class, the biological activity resides almost exclusively in one enantiomer, known as the eutomer, while the other enantiomer, the distomer, is significantly less active or inactive. biomedgrid.comresearchgate.net In the case of phenylethanolamine agonists, the (R)-enantiomer is consistently the eutomer, exhibiting much higher affinity and efficacy for the β2-receptor. The activity of the (S)-enantiomer is typically 1% or less than that of the corresponding (R)-isomer. nih.gov This difference is attributed to the precise three-point binding model, where the resorcinol hydroxyls, the side-chain hydroxyl, and the amine group must adopt a specific spatial orientation to optimally engage with complementary residues in the receptor's binding site. The (S)-enantiomer cannot achieve this optimal fit, leading to a dramatic reduction in binding affinity and agonist efficacy.

While specific binding data for the individual enantiomers of orciprenaline are not detailed in the available literature, the principle of stereoselectivity is well-established for this class of drugs. The profound difference in potency between enantiomers is a common characteristic. For example, studies on other chiral β-agonists and antagonists consistently show large isomeric activity ratios, often exceeding 100-fold in favor of one enantiomer. nih.gov

Table 1: Illustrative Example of Stereoselectivity in β-Adrenergic Receptor Binding

This table provides a conceptual illustration of the typical differences in receptor affinity observed between the enantiomers of a chiral β-agonist. The values are representative and not specific to (S)-orciprenaline.

| Enantiomer | Receptor Subtype | Affinity (Ki) | Potency Difference |

| (R)-Isomer (Eutomer) | β2-Adrenergic | High (e.g., 10 nM) | ~100x more potent |

| (S)-Isomer (Distomer) | β2-Adrenergic | Low (e.g., 1000 nM) |

Principles of Rational Drug Design for Optimized Chiral β-Adrenergic Agonists Based on SAR

The SAR and stereospecificity data for orciprenaline and related compounds provide clear principles for the rational design of new, optimized chiral β-adrenergic agonists. oncodesign-services.comspirochem.com The primary goals are to enhance potency, improve β2-selectivity (to minimize β1-mediated cardiac side effects), and ensure an appropriate duration of action.

Key design principles include:

Modification of the Aromatic Ring: The substitution pattern on the phenyl ring is a critical determinant of selectivity and metabolism. Moving from a catechol to a resorcinol ring, as in orciprenaline, improves metabolic stability. uq.edu.au Further modifications, such as replacing a hydroxyl group with a hydroxymethyl group (as in albuterol/salbutamol), can also enhance β2-selectivity.

Optimization of the N-Alkyl Substituent: The size and nature of the N-substituent are fine-tuned to maximize β2-selectivity. As established from SAR studies, larger, bulkier groups (e.g., tert-butyl) are generally preferred over smaller groups like isopropyl for achieving higher β2-selectivity. nih.govnih.gov This strategy has been successfully employed in the development of numerous selective β2-agonists.

Maintaining the Core Pharmacophore: The essential ethanolamine backbone with the (R)-configured hydroxyl group must be maintained, as it is indispensable for high-affinity binding and intrinsic agonist activity at the β-adrenergic receptor. researchgate.net

By systematically applying these principles, medicinal chemists can modify lead compounds like orciprenaline to design new generations of β-adrenergic agonists with superior therapeutic profiles.

Preclinical Pharmacokinetic and Membrane Transport Investigations of S Orciprenaline

Stereoselective Disposition and Metabolism in Preclinical Animal Models

The disposition and metabolism of chiral drugs in preclinical animal models are frequently stereoselective, a phenomenon where one enantiomer is processed and eliminated differently than the other. researchgate.net This stereoselectivity is often a result of enantiomer-specific interactions with metabolic enzymes and transport proteins. researchgate.netnps.org.au For β-adrenergic agonists, stereoselective metabolism is a significant contributor to the differing pharmacokinetic profiles of the enantiomers. researchgate.net For example, with the related compound salbutamol (B1663637), a significant difference in systemic exposure between the (S)- and (R)-enantiomers is observed after administration, largely due to stereoselective first-pass metabolism. sci-hub.se

Carrier-Mediated Enantioselective Membrane Transport Dynamics (e.g., Organic Cation Transporters)

Carrier-mediated transport is a crucial determinant of the pharmacokinetics of many drugs, and for cationic compounds like orciprenaline, the Organic Cation Transporters (OCTs) play a pivotal role. abdn.ac.uk Research has demonstrated that membrane transport by these polyspecific solute carriers can be significantly stereoselective. sci-hub.seresearchgate.net

Studies focusing on adrenergic drugs have confirmed that orciprenaline is transported stereoselectively by OCTs. sci-hub.seresearchgate.netnih.gov Specifically, the organic cation transporter 1 (OCT1), which is highly expressed in the liver, exhibits stereoselective uptake of orciprenaline. sci-hub.seresearchgate.netnih.gov While OCT1-mediated transport is generally less stereoselective than that of OCT2 or OCT3 for many substrates, a discernible preference exists for certain enantiomers of adrenergic drugs. researchgate.netresearchgate.net For orciprenaline, a 1.7-fold difference in the maximum transport velocity (Vmax) between the enantiomers has been observed in vitro for OCT1. sci-hub.se

Interestingly, different OCTs can show opposing stereoselectivity for the same compound. researchgate.netresearchgate.net For example, while OCT1 shows a preference for (R,R)-fenoterol, the closely related OCT2 displays a 20-fold higher Vmax for the (S,S)-enantiomer. researchgate.netnih.gov This highlights that the net enantioselective transport of a drug in vivo will depend on the tissue-specific expression and relative activity of different transporters. nih.gov The involvement of these transporters in hepatic and renal drug elimination suggests that stereoselectivity in transport can have significant relevance for drug therapy. researchgate.netnih.gov

In Vitro Cellular Uptake and Efflux Kinetics of (S)-Orciprenaline

In vitro studies using cell models that recombinantly overexpress specific transporters are essential for characterizing the kinetics of drug uptake and efflux. nih.govmdpi.com For (S)-orciprenaline, such studies have provided specific data on its interaction with uptake transporters.

The uptake of orciprenaline enantiomers has been quantified in cells expressing OCT1. sci-hub.se These experiments reveal the kinetic parameters of transport, namely the Michaelis-Menten constant (Km), which reflects the substrate affinity, and the maximum transport velocity (Vmax). Research has shown a 1.7-fold difference in Vmax for orciprenaline enantiomers transported by OCT1, although no significant difference in Km was noted. sci-hub.se This indicates that while the affinity of the two enantiomers for the transporter is similar, the rate at which they are translocated across the membrane differs.

Interactive Data Table: In Vitro Transport Kinetics of Orciprenaline Enantiomers by OCT1

| Enantiomer | Vmax (pmol/min/mg protein) | Km (µM) |

| (R)-Orciprenaline | 1290 ± 190 | 720 ± 170 |

| (S)-Orciprenaline | 760 ± 120 | 810 ± 220 |

| Data derived from in vitro studies on HEK293 cells overexpressing OCT1. The Vmax for (R)-Orciprenaline is approximately 1.7-fold higher than for (S)-Orciprenaline, indicating a faster transport rate for the (R)-enantiomer by OCT1. |

Impact of Stereoselectivity on Preclinical Pharmacokinetic Parameters (e.g., Clearance and Volume of Distribution)

Stereoselectivity in drug disposition can significantly complicate the relationship between dose and plasma concentration, ultimately affecting the therapeutic profile. researchgate.net The differential handling of enantiomers by metabolic enzymes and transporters directly impacts key pharmacokinetic parameters such as clearance (CL) and volume of distribution (Vd). researchgate.net

The plasma concentrations of individual enantiomers can vary substantially due to stereoselectivity in clearance and distribution. researchgate.net For β2-agonists, differences in systemic exposure between enantiomers have been well-documented. sci-hub.se The stereoselective transport observed for (S)-orciprenaline by uptake transporters like OCT1 and efflux transporters like MATE1 would be expected to contribute to enantiomer-specific clearance. sci-hub.seresearchgate.netacs.org For example, if the (R)-enantiomer is taken up more rapidly into hepatocytes by OCT1 as suggested by in vitro Vmax data, its hepatic clearance might be higher than that of the (S)-enantiomer, assuming subsequent metabolism or biliary efflux is not rate-limiting. sci-hub.se

Computational Chemistry and Molecular Modeling Applications in S Orciprenaline Research

Theoretical Conformation Analysis and Molecular Energetics of (S)-Orciprenaline

Theoretical conformation analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For (S)-orciprenaline, computational methods are used to determine the most stable conformations (the lowest energy states) by calculating the potential energy surface of the molecule. This process is a prerequisite for more complex studies like molecular docking and diffusion coefficient estimation. nih.govnih.gov

Molecular energetics, particularly the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability. researchgate.net Semi-empirical quantum chemical methods, such as PM3, have been successfully employed to calculate these energetic and thermodynamic features for orciprenaline. researchgate.net These calculations help to elucidate the thermodynamics of binding processes when (S)-orciprenaline interacts with other molecules. researchgate.net

The following table presents key energetic and thermodynamic parameters for orciprenaline as calculated by the PM3 method. researchgate.net

| Parameter | Value | Unit |

| Heat of Formation | -139.73 | kcal/mol |

| HOMO Energy | -8.93 | eV |

| LUMO Energy | 0.43 | eV |

| HOMO-LUMO Energy Gap | -9.36 | eV |

| Dipole Moment | 3.32 | D |

| Enthalpy | 126.85 | kcal/mol |

| Entropy | 120.37 | cal/mol·K |

| Free Energy | 91.03 | kcal/mol |

Molecular Docking and Molecular Dynamics Simulations of (S)-Orciprenaline-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the case of (S)-orciprenaline, docking studies are crucial for understanding its interaction with its primary targets, the β-adrenergic receptors. nih.govwikipedia.orgdrugbank.com These simulations help identify the specific binding site and the key amino acid residues involved in the interaction.

Following docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the (S)-orciprenaline-receptor complex over time. mdpi.comrowan.edu MD simulations provide a detailed view of the conformational changes that occur upon ligand binding, offering insights into the mechanism of receptor activation. nih.govmdpi.com Studies on the turkey β1-adrenergic receptor (tβ1AR), a model system for human β-adrenergic receptors, have utilized techniques like Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) in conjunction with computational modeling to characterize the structural dynamics of the receptor when complexed with various ligands, including orciprenaline. ebi.ac.ukresearchgate.net These all-atom MD simulations, often performed in a native-like membrane environment, are critical for understanding how an agonist like (S)-orciprenaline initiates the signaling cascade. mdpi.com

Prediction and Characterization of Ligand-Induced Conformational Changes in Adrenergic Receptors

The binding of a ligand to a G protein-coupled receptor (GPCR), such as the β-adrenergic receptor, induces specific conformational changes that are essential for its activation and subsequent intracellular signaling. nih.gov Computational methods are instrumental in predicting and characterizing these changes.

Research employing HDX-MS has revealed that different ligands, including agonists like orciprenaline, induce distinct dynamic patterns across the receptor structure. researchgate.net These studies can group compounds by their modality (agonist, partial agonist, or antagonist) based on the unique "dynamic signatures" they produce upon binding. ebi.ac.ukresearchgate.net For agonists, a key finding is the destabilization of intracellular loop 3 (ICL3), a region critical for G-protein coupling. researchgate.net The ability to computationally model and predict these subtle, ligand-specific conformational shifts is a significant step toward understanding the molecular basis of drug efficacy.

Computational Studies of (S)-Orciprenaline Inclusion Complexes with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules, which can enhance the solubility and stability of drugs. nih.gov The interaction between orciprenaline and various cyclodextrins, including α-CD, β-CD, and their hydroxypropyl (HP) derivatives, has been extensively studied using computational methods. researchgate.netacs.org

Molecular modeling studies, often validated by spectroscopic data, have shown that orciprenaline forms both 1:1 and 1:2 (CD:drug) inclusion complexes. researchgate.netresearchgate.net Computational results indicate that the aliphatic side chain of the orciprenaline molecule is encapsulated within the hydrophobic cavity of the cyclodextrin. researchgate.netresearchgate.net The formation of these host-guest complexes is driven by non-covalent forces, primarily hydrogen bonding and van der Waals interactions. researchgate.net Quantum chemical calculations, such as those using the PM3 method, have been used to determine the geometry and stability of these complexes, showing good agreement with experimental findings. researchgate.netresearchgate.net

The stability of these inclusion complexes can be evaluated by their binding energy, as shown in the table below. researchgate.net

| Complex | Binding Energy (ΔE) | Unit |

| ORC/α-CD | -6.83 | kcal/mol |

| ORC/β-CD | -9.02 | kcal/mol |

| ORC/HP-α-CD | -7.15 | kcal/mol |

| ORC/HP-β-CD | -9.89 | kcal/mol |

Application of Quantum Chemical Methods (e.g., PM3) in Characterizing Intermolecular Interactions

Quantum chemical methods are powerful tools for investigating the electronic structure and reactivity of molecules. Semi-empirical methods, such as Parametric Method 3 (PM3), offer a balance between computational cost and accuracy, making them suitable for large systems like drug-cyclodextrin complexes. researchgate.netwikipedia.org The PM3 method is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and uses parameters derived from experimental data to simplify calculations. wikipedia.org

In the study of (S)-orciprenaline, the PM3 method has been instrumental in verifying the geometrical configuration and calculating the thermodynamic parameters of its inclusion complexes with cyclodextrins. researchgate.netresearchgate.net These calculations help to quantify the energetic features of the host-guest interaction, such as binding affinity and the change in enthalpy and entropy upon complexation. researchgate.netresearchgate.net By analyzing the optimized structures, researchers can characterize the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.net The results from PM3 calculations have shown strong agreement with experimental data from techniques like absorption and fluorescence spectroscopy, validating their utility in molecular modeling. researchgate.netresearchgate.net

Estimation of Diffusion Coefficients for (S)-Orciprenaline through Molecular Modeling Techniques

The diffusion coefficient is a critical physicochemical property that governs the rate of a molecule's transport through a medium, a key factor in drug delivery and pharmacokinetics. nih.govdlsu.edu.ph While experimental measurement of diffusion coefficients can be challenging, molecular modeling provides an effective theoretical approach for their estimation. nih.govnih.gov

The methodology typically involves the Stokes-Einstein equation, which relates the diffusion coefficient to the size (radius) of the diffusing molecule and the viscosity of the medium. nih.govnih.gov The computational workflow is as follows:

Conformational Analysis : Molecular modeling is first used to calculate the stable, low-energy conformations of the (S)-orciprenaline molecule. nih.govresearchgate.net

Molecular Radius Estimation : From the stable conformers, an approximate molecular radius is estimated. Different types of radii can be calculated, such as a simple radius (r_s) or an effective radius (r_e) that may account for factors like hydration. nih.govresearchgate.net

Diffusion Coefficient Calculation : The calculated radius is then used in the Stokes-Einstein equation to estimate the diffusion coefficient. nih.gov

This computational approach has demonstrated good correlation with experimental data for many small molecules and provides a valuable tool for predicting the diffusion characteristics of (S)-orciprenaline in various biological environments. nih.govresearchgate.net

Q & A

Q. How can researchers ensure data integrity when publishing conflicting results on (S)-orciprenaline(1+)’s pharmacokinetics?

- Methodological Answer: Share raw datasets (e.g., plasma concentration-time curves) in public repositories (e.g., Zenodo). Use version-controlled electronic lab notebooks (ELNs) to track protocol revisions. Disclose potential conflicts of interest (e.g., funding sources) per ICMJE recommendations .

Tables for Data Synthesis

Q. Table 1. Comparative Analysis of Synthetic Routes for (S)-Orciprenaline(1+)

| Method | Catalyst/Resolution Agent | Yield (%) | Enantiomeric Excess (%) | Purity (HPLC) |

|---|---|---|---|---|

| Asymmetric Catalysis | (R)-BINAP | 78 | 92 | 99.5 |

| Chiral Resolution | L-Tartaric Acid | 65 | 85 | 98.7 |

Q. Table 2. Key Pharmacological Parameters of (S)- vs. (R)-Orciprenaline(1+)

| Parameter | (S)-Enantiomer | (R)-Enantiomer | p-value |

|---|---|---|---|

| β2 Receptor | 12 nM | 45 nM | <0.001 |

| cAMP EC50 | 8 nM | 120 nM | <0.001 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.